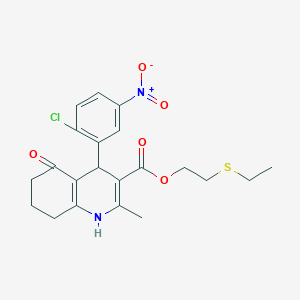![molecular formula C20H22N2O5S B4983095 phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid, also known as PSB-1115, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid is not fully understood, but it has been suggested to act through multiple pathways. In neuroscience, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the Akt/mTOR signaling pathway, which are involved in neuronal survival and synaptic plasticity. In immunology, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines. In cancer research, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to have various biochemical and physiological effects, depending on the research application. In neuroscience, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been shown to improve spatial memory and reduce oxidative stress in animal models of Alzheimer's disease. In immunology, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of autoimmune diseases. In cancer research, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been reported to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid in lab experiments is its high purity and good yields obtained through the synthesis method. phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has also been reported to have low toxicity and good solubility in aqueous solutions. However, one of the limitations of using phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid is its relatively low stability in biological fluids, which may affect its efficacy in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid. In neuroscience, further studies are needed to investigate the long-term effects of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid on cognitive function and neuronal survival in animal models of Alzheimer's disease. In immunology, more research is needed to elucidate the mechanism of action of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid in modulating the immune response and its potential therapeutic applications in autoimmune diseases. In cancer research, further studies are needed to evaluate the efficacy of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid in animal models of cancer and its potential as a cancer therapeutic agent.
Conclusion:
In conclusion, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid is a chemical compound that has potential therapeutic applications in various fields of research, including neuroscience, immunology, and cancer. The synthesis method for phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid involves the reaction of 4-(1-piperidinylsulfonyl)benzoic acid with phenylglycine using a coupling agent such as EDC. phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to act through multiple pathways and have various biochemical and physiological effects, depending on the research application. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid.
Métodos De Síntesis
The synthesis of phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid involves the reaction of 4-(1-piperidinylsulfonyl)benzoic acid with phenylglycine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through recrystallization or column chromatography. This method has been reported to yield phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid with high purity and good yields.
Aplicaciones Científicas De Investigación
Phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to have potential therapeutic applications in various fields of research, including neuroscience, immunology, and cancer. In neuroscience, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In immunology, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been found to modulate the immune response and reduce inflammation in animal models of autoimmune diseases. In cancer research, phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid has been reported to inhibit the growth of cancer cells and induce cell death in various cancer cell lines.
Propiedades
IUPAC Name |
2-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(21-18(20(24)25)15-7-3-1-4-8-15)16-9-11-17(12-10-16)28(26,27)22-13-5-2-6-14-22/h1,3-4,7-12,18H,2,5-6,13-14H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSFHNZLPENFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-tert-butylphenyl)sulfonyl]amino}-2,4-dichlorobenzamide](/img/structure/B4983012.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B4983016.png)
![7-chloro-N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4983019.png)

![5-(2-hydroxy-5-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4983042.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4983050.png)
![4-[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4983055.png)

![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4983076.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)

